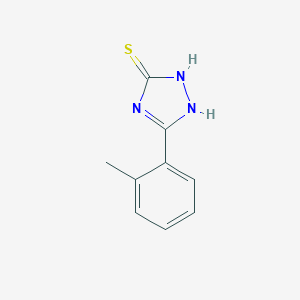

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

5-(2-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHIAXYYNWVQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Material : 2-(2-Methylbenzoyl)hydrazinecarbothioamide (1 g, 4.78 mmol) is dissolved in 20 mL of water.

-

Base Addition : Sodium hydroxide (1.91 g, 47.8 mmol) is added to the solution, creating a strongly alkaline environment.

-

Heating and Stirring : The mixture is heated to 100°C and stirred for 6 hours, facilitating intramolecular cyclization to form the triazole ring.

-

Acidification and Isolation : After cooling, the pH is adjusted to 5–6 using dilute hydrochloric acid, precipitating the product as a white powder. Vacuum drying yields the final compound with a reported efficiency of 82.58% .

Key Parameters

-

Temperature : 100°C

-

Reaction Time : 6 hours

-

Yield : 82.58%

-

Purification : Filtration and vacuum drying

This method is favored for its simplicity and high yield, making it suitable for laboratory-scale production.

Synthesis via Hydrazide Intermediate and Carbon Disulfide Cyclization

An alternative route, adapted from methodologies for analogous triazole derivatives, involves a multi-step process starting with ester precursors.

Stepwise Procedure

-

Ester to Hydrazide Conversion :

-

Ethyl 2-methylbenzoate is reacted with hydrazine hydrate in ethanol under reflux (100°C, 12 hours) to yield 2-methylbenzohydrazide.

-

-

Cyclization with Carbon Disulfide :

-

The hydrazide intermediate is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in water at 0–25°C for 6 hours. This step forms the triazole-thione backbone.

-

-

Hydrazine Hydrate Treatment :

Comparative Analysis of Preparation Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydro derivatives.

Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial and Antifungal Activities

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol demonstrate effectiveness against resistant bacterial strains and fungi. These compounds inhibit key enzymes involved in cell wall synthesis, which is crucial for bacterial survival .

Table 1: Antimicrobial Activity of Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 15 µg/mL |

1.2 Anticancer Properties

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including melanoma and triple-negative breast cancer. For instance, synthesized hydrazone derivatives of this compound were tested for their ability to inhibit cancer cell proliferation and migration .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 (Melanoma) | 12 |

| MDA-MB-231 (Breast Cancer) | 20 |

| Panc-1 (Pancreatic Cancer) | 25 |

Agricultural Applications

2.1 Fungicides

The antifungal properties of the compound make it suitable for agricultural applications as a fungicide. Its ability to inhibit fungal growth can help protect crops from diseases caused by pathogenic fungi. Research has indicated that formulations containing triazole derivatives can effectively control fungal pathogens in various crops .

Materials Science

3.1 Metal Chelation

The thiol group present in the structure allows for metal chelation, which can be exploited in developing metal-based drugs or probes for biological imaging. This property is particularly useful in the synthesis of coordination compounds that can enhance the efficacy of therapeutic agents .

Case Studies

Case Study 1: Anticancer Activity

A study involving the synthesis of hydrazone derivatives from this compound demonstrated significant cytotoxic effects against melanoma cells compared to other cancer types. The most active derivative showed an IC50 value of 12 µM against IGR39 cells, indicating its potential as an anticancer agent .

Case Study 2: Antifungal Efficacy

In another study focusing on agricultural applications, a formulation containing this triazole derivative was tested against Fusarium oxysporum, a common plant pathogen. The results indicated a substantial reduction in fungal growth at concentrations as low as 10 µg/mL, showcasing its potential as an effective fungicide in crop protection .

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiol group plays a crucial role in these interactions, often forming covalent bonds with the target enzyme .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in Yucasin enhances its interaction with YUC enzymes, likely due to increased electrophilicity .

- Aromatic Heterocycles: Pyridinyl (e.g., 5-(pyridin-4-yl)) and quinoxalinyl substituents improve anticancer activity by facilitating DNA intercalation or enzyme inhibition .

Corrosion Inhibition Efficiency

Triazole-3-thiol derivatives are widely studied as corrosion inhibitors for metals in acidic environments. Comparative data for aluminum alloys in hydrochloric acid:

Key Observations :

- Polar Groups: The 4-chlorophenoxymethyl group in enhances adsorption on metal surfaces via dipole interactions.

- Conjugation Effects : Hydrazone-linked fluorobenzyl derivatives (e.g., ) exhibit improved inhibition due to extended π-conjugation, strengthening metal-ligand bonds.

- Methylthio vs. Methylphenyl : TRD’s methylthio group shows higher efficiency than methylphenyl analogs, likely due to stronger sulfur-metal interactions .

Physicochemical and Structural Properties

| Property | 5-(2-Methylphenyl) Analogs | 5-(4-Chlorophenyl) (Yucasin) | 5-(Pyridin-4-yl) Derivatives |

|---|---|---|---|

| LogP (Predicted) | ~3.2 (Moderate lipophilicity) | ~3.5 | ~2.8 (Higher polarity) |

| Solubility | Low in water, moderate in DMSO | Similar | Improved with polar groups |

| Thermal Stability | Stable up to 200°C | Stable | Slightly lower due to heterocycles |

Structural Insights :

- The 2-methylphenyl group introduces moderate steric bulk without significantly disrupting planarity, aiding in both biological and corrosion applications.

- Thiol tautomerism (thione ↔ thiol) influences reactivity and metal-binding capacity .

Biological Activity

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings and case studies.

This compound is characterized by its triazole ring and thiol group, which contribute to its biological activity. The molecular formula is C₉H₈N₄S, and it features a methyl-substituted phenyl group that enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. For instance:

- MTT Assay Results : In vitro studies using the MTT assay against various cancer cell lines (e.g., HepG2 liver cancer cells) have shown that this compound exhibits dose-dependent cytotoxicity. The IC₅₀ value for the most active derivatives was found to be approximately 13 µg/mL .

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | HepG2 | 13.004 |

| Other derivatives | MDA-MB-231 | Varies |

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances the anticancer activity of triazole derivatives .

Antidiabetic Properties

Research has indicated that triazole derivatives can influence glucose metabolism. The compound's ability to modulate aquaporin channels suggests potential applications in diabetes management . Studies on related compounds have shown that they can reduce postprandial glucose levels by inhibiting aquaporin-mediated glycerol uptake in hepatocytes .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. Compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi. This activity is attributed to the disruption of microbial cell membranes and interference with metabolic processes .

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple triazole derivatives, this compound exhibited superior cytotoxic effects against melanoma cells compared to other derivatives. The study highlighted the importance of substituent positions on the phenyl ring in enhancing biological activity .

Case Study 2: Diabetes Management

A study focused on metabolic effects revealed that triazole derivatives could significantly lower blood glucose levels in diabetic models. The findings suggest that compounds like this compound may serve as promising candidates for developing new antidiabetic medications .

Q & A

Basic: What are the optimized synthetic routes for 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions influence yield?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives under basic conditions. A common approach involves:

- Step 1 : Formation of a hydrazinecarbothioamide intermediate (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) by reacting substituted hydrazines with thiocarbamoyl chlorides.

- Step 2 : Cyclization in basic media (e.g., NaOH/ethanol) to form the triazole-thiol core .

Yield optimization requires precise control of temperature (70–80°C), reaction time (4–6 hours), and stoichiometric ratios. For example, excess alkylating agents (e.g., 1-iodobutane) in alkylation steps can improve derivative yields to >75% .

Advanced: How can discrepancies in spectroscopic data (e.g., ¹H-NMR or IR) for triazole-thiol derivatives be resolved during structural confirmation?

Discrepancies often arise from tautomerism (thiol-thione equilibrium) or solvent effects. Methodological solutions include:

- Variable Temperature NMR : To observe dynamic thiol-thione interconversion .

- X-ray Crystallography : Definitive confirmation of solid-state structure, as demonstrated for 3-(3-methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole .

- Computational Validation : Density Functional Theory (DFT) calculations to compare experimental and theoretical IR/NMR spectra, as applied to 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

- Elemental Analysis : To verify purity and molecular formula.

- ¹H-NMR and ¹³C-NMR : For substituent identification and tautomerism analysis (e.g., thiol proton at δ 13.5–14.5 ppm) .

- LC-MS : To confirm molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Identification of S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Advanced: How can computational methods (e.g., molecular docking or ADME prediction) guide the pharmacological profiling of triazole-thiol derivatives?

- Molecular Docking : Used to predict binding affinities to target proteins (e.g., antifungal CYP51 or bacterial DHFR). For example, derivatives with 4-chlorophenyl groups showed strong interactions with CYP51 active sites .

- ADME Prediction : Tools like SwissADME assess bioavailability, highlighting logP (<5) and polar surface area (>60 Ų) as critical parameters for blood-brain barrier penetration .

- PASS Online : Predicts biological activity spectra, identifying potential antimicrobial or anticancer properties .

Basic: What strategies are effective for synthesizing S-alkylated or Mannich base derivatives of this compound?

- S-Alkylation : React the thiol with alkyl halides (e.g., bromoalkanes) in propan-2-ol under reflux (2 hours), yielding >75% derivatives .

- Mannich Bases : Condensation with formaldehyde and secondary amines (e.g., morpholine) in ethanol, optimized at pH 8–9 and 50°C .

Advanced: How do steric and electronic effects of substituents (e.g., 2-methylphenyl vs. 4-chlorophenyl) influence biological activity?

- Steric Effects : Bulky groups (e.g., 2-methylphenyl) reduce enzymatic binding but enhance membrane permeability.

- Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl) increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Comparative studies show 4-chlorophenyl derivatives exhibit 2-fold higher antifungal activity than 2-methylphenyl analogs .

Basic: What are common pitfalls in recrystallization of triazole-thiol derivatives, and how can they be mitigated?

- Pitfalls : Poor solubility in polar solvents (e.g., water) or co-precipitation of byproducts.

- Solutions : Use mixed solvents (e.g., ethanol/water) and slow cooling. For example, recrystallization from ethanol yields >90% pure 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol .

Advanced: How can conflicting biological activity data between in vitro and in silico studies be reconciled?

- Case Example : In silico predictions may overestimate activity due to unaccounted metabolic degradation.

- Methodology : Validate with stability studies (e.g., simulated gastric fluid) and ADME-Tox assays. Adjust synthetic routes to introduce metabolically stable groups (e.g., fluorophenyl) .

Basic: What safety precautions are critical when handling this compound?

- PPE : Gloves and goggles to avoid skin/eye contact (H315/H319 hazards).

- Ventilation : Use fume hoods due to potential sulfur volatilization.

- Waste Disposal : Segregate halogenated byproducts for professional treatment .

Advanced: How can X-ray crystallography and DFT calculations complement spectroscopic data in structural studies?

- X-ray : Provides absolute configuration data and intermolecular interactions (e.g., hydrogen bonding in 3-(3-methoxybenzylsulfonyl)-4-phenyl derivatives) .

- DFT : Predicts vibrational frequencies and NMR chemical shifts, resolving ambiguities in tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.